Cas no 34271-31-3 (trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde)

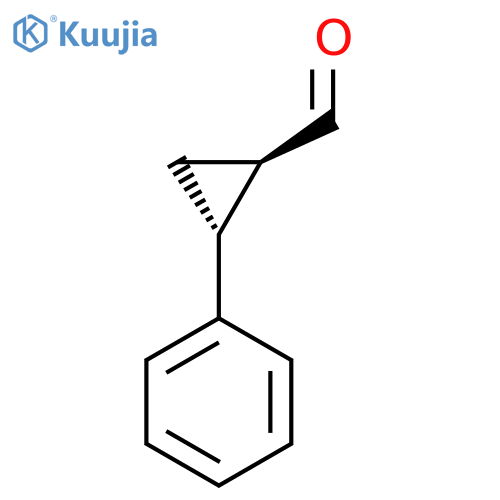

34271-31-3 structure

商品名:trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde

trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarboxaldehyde, 2-phenyl-, (1R,2R)-rel-

- (1R,2R)-2-phenylcyclopropane-1-carbaldehyde

- trans-2-Phenylcyclopropanecarboxaldehyde

- rel-(1R,2R)-2-Phenylcyclopropanecarbaldehyde

- rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans

- Cyclopropanecarboxaldehyde, 2-phenyl-, (1R,2R)-

- trans-2-phenylcyclopropanecarbaldehyde

- (1R,2R)-2-Phenylcyclopropanecarbaldehyde

- trans-2-phenyl-1-cyclopropanecarbaldehyde

- 2alpha-Phenylcyclopropane-1beta-carbaldehyde

- Trans-1-Cyclopropanecarboxaldehyde,2-Phenyl-

- Trans-1

- trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde

-

- MDL: MFCD20488833

- インチ: 1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10-/m0/s1

- InChIKey: TYJRXMZXDBSURR-UWVGGRQHSA-N

- ほほえんだ: O=C[C@@H]1C[C@H]1C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 147

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 1.6

trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B522005-50mg |

trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde |

34271-31-3 | 50mg |

$ 135.00 | 2022-06-07 | ||

| Enamine | EN300-253072-0.05g |

rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde |

34271-31-3 | 95% | 0.05g |

$174.0 | 2024-06-19 | |

| Enamine | EN300-253072-0.1g |

rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde |

34271-31-3 | 95% | 0.1g |

$257.0 | 2024-06-19 | |

| Enamine | EN300-253072-1.0g |

rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde |

34271-31-3 | 95% | 1.0g |

$743.0 | 2024-06-19 | |

| Enamine | EN300-253072-5.0g |

rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde |

34271-31-3 | 95% | 5.0g |

$2152.0 | 2024-06-19 | |

| Aaron | AR01C3J7-500mg |

rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans |

34271-31-3 | 95% | 500mg |

$822.00 | 2025-02-09 | |

| A2B Chem LLC | AW42967-500mg |

rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans |

34271-31-3 | 93% | 500mg |

$645.00 | 2024-04-20 | |

| Aaron | AR01C3J7-10g |

rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans |

34271-31-3 | 93% | 10g |

$4413.00 | 2023-12-14 | |

| 1PlusChem | 1P01C3AV-2.5g |

rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans |

34271-31-3 | 95% | 2.5g |

$1859.00 | 2024-05-05 | |

| 1PlusChem | 1P01C3AV-5g |

rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans |

34271-31-3 | 95% | 5g |

$2722.00 | 2024-05-05 |

trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

34271-31-3 (trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde) 関連製品

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量